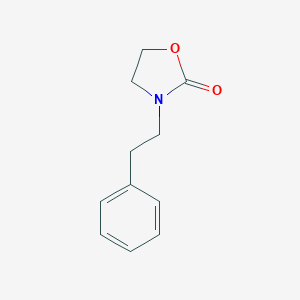
3-(2-Phenylethyl)-1,3-oxazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Phenylethyl)-1,3-oxazolidin-2-one, also known as Phenylpiracetam, is a nootropic drug that has gained popularity in recent years due to its potential cognitive-enhancing effects. It was first synthesized in Russia in 1983 and has since been used for various scientific research applications.
Mécanisme D'action
The exact mechanism of action of 3-(2-Phenylethyl)-1,3-oxazolidin-2-onetam is not fully understood, but it is believed to work by increasing the release of acetylcholine in the brain. Acetylcholine is a neurotransmitter that plays a crucial role in cognitive function, including memory and learning. 3-(2-Phenylethyl)-1,3-oxazolidin-2-onetam may also enhance the function of NMDA receptors, which are involved in memory and learning.
Biochemical and Physiological Effects:
3-(2-Phenylethyl)-1,3-oxazolidin-2-onetam has been shown to increase cerebral blood flow and oxygen consumption in animal models and human studies. Additionally, it has been shown to increase the levels of dopamine and noradrenaline in the brain, which are neurotransmitters involved in mood and motivation. 3-(2-Phenylethyl)-1,3-oxazolidin-2-onetam has also been shown to have antioxidant properties, which may help protect the brain from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(2-Phenylethyl)-1,3-oxazolidin-2-onetam in lab experiments is its well-established synthesis method. Additionally, it has been extensively studied for its potential cognitive-enhancing effects, making it a valuable tool for researchers investigating cognitive function. However, one limitation is that the exact mechanism of action of 3-(2-Phenylethyl)-1,3-oxazolidin-2-onetam is not fully understood, which may make it challenging to interpret the results of some experiments.
Orientations Futures
There are several potential future directions for research on 3-(2-Phenylethyl)-1,3-oxazolidin-2-onetam. One area of interest is its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, more research is needed to fully understand the mechanism of action of 3-(2-Phenylethyl)-1,3-oxazolidin-2-onetam and its effects on cognitive function. Finally, there is a need for more studies investigating the safety and long-term effects of 3-(2-Phenylethyl)-1,3-oxazolidin-2-onetam use.
Méthodes De Synthèse
3-(2-Phenylethyl)-1,3-oxazolidin-2-onetam is synthesized by reacting 2-oxo-1-pyrrolidine acetamide with phenylethylamine in the presence of acetic anhydride and pyridine. The resulting product is then treated with oxalic acid to form 3-(2-Phenylethyl)-1,3-oxazolidin-2-one. This synthesis method has been well established and has been used in various studies to produce 3-(2-Phenylethyl)-1,3-oxazolidin-2-onetam for research purposes.
Applications De Recherche Scientifique
3-(2-Phenylethyl)-1,3-oxazolidin-2-onetam has been extensively studied for its potential cognitive-enhancing effects. It has been shown to improve memory, learning, and attention in animal models and human studies. Additionally, it has been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. 3-(2-Phenylethyl)-1,3-oxazolidin-2-onetam has also been studied for its potential use in enhancing physical performance and reducing fatigue.
Propriétés
Numéro CAS |
10135-17-8 |
|---|---|
Nom du produit |
3-(2-Phenylethyl)-1,3-oxazolidin-2-one |
Formule moléculaire |
C11H13NO2 |
Poids moléculaire |
191.23 g/mol |
Nom IUPAC |
3-(2-phenylethyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H13NO2/c13-11-12(8-9-14-11)7-6-10-4-2-1-3-5-10/h1-5H,6-9H2 |
Clé InChI |
RPLYLMAFKHOGQD-UHFFFAOYSA-N |
SMILES |
C1COC(=O)N1CCC2=CC=CC=C2 |
SMILES canonique |
C1COC(=O)N1CCC2=CC=CC=C2 |
Autres numéros CAS |
10135-17-8 |
Synonymes |
3-phenethyloxazolidin-2-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



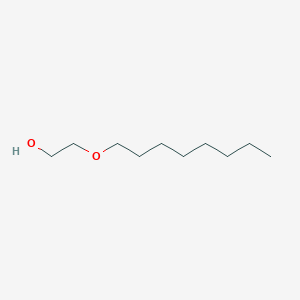
![Methyl 9-[2-[(2-butylcyclopropyl)methyl]cyclopropyl]nonanoate](/img/structure/B167884.png)
![2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl oleate](/img/structure/B167887.png)
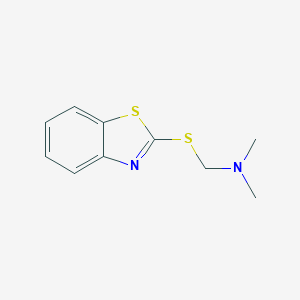


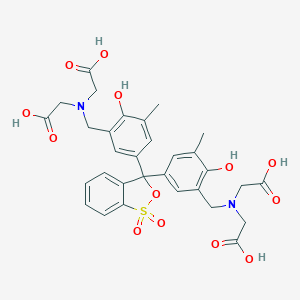
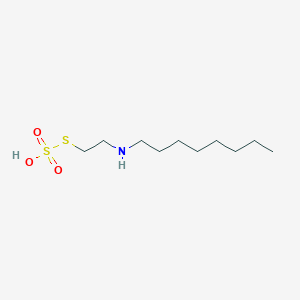
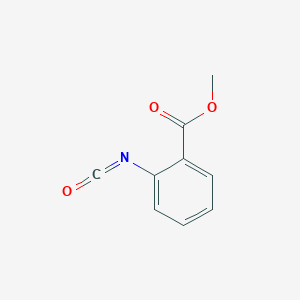

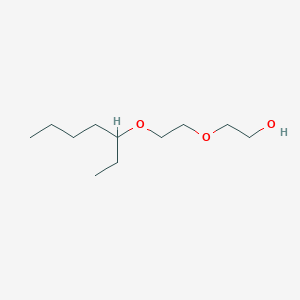

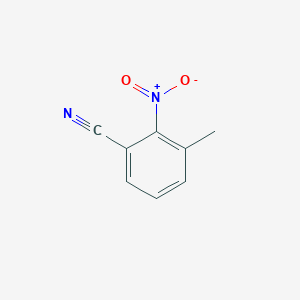
![(5S,8R,9S,10S,13R,14S,17R)-10,13-Dimethyl-17-[(2R)-6-methylheptan-2-yl]spiro[1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]](/img/structure/B167914.png)